molecular formula C7H10N2 B1276928 N1-Methylbenzene-1,3-diamine CAS No. 50617-73-7

N1-Methylbenzene-1,3-diamine

Cat. No.: B1276928
CAS No.: 50617-73-7
M. Wt: 122.17 g/mol
InChI Key: DYNWNNKAUGBOOZ-UHFFFAOYSA-N
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Description

N1-Methylbenzene-1,3-diamine: is an organic compound with the molecular formula C7H10N2. It is also known as meta-xylidine. This compound is a diamine, meaning it contains two amine groups attached to a benzene ring. It is commonly used in the manufacture of polyamides and as an intermediate in the production of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of Nitro Compounds: One common method for synthesizing N1-Methylbenzene-1,3-diamine involves the reduction of nitro compounds.

    Amination of Halogenated Compounds: Another method involves the amination of halogenated benzene derivatives.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction of nitro compounds or amination of halogenated compounds using continuous flow reactors to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N1-Methylbenzene-1,3-diamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced further to form various amine derivatives.

    Substitution: this compound can undergo substitution reactions, particularly with halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium on carbon.

    Substitution: Chlorine gas, bromine.

Major Products Formed:

Mechanism of Action

The mechanism by which N1-Methylbenzene-1,3-diamine exerts its effects involves its interaction with various molecular targets. For example, in biological systems, it can act as a substrate for enzymes, leading to the formation of bioactive metabolites. The compound can also interact with receptors and other proteins, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: N1-Methylbenzene-1,3-diamine is unique due to its specific positioning of the amine groups, which imparts distinct chemical and physical properties. This positioning makes it particularly useful in the synthesis of certain polymers and bioactive compounds .

Properties

IUPAC Name

3-N-methylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-9-7-4-2-3-6(8)5-7/h2-5,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNWNNKAUGBOOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408882
Record name N1-Methylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50617-73-7
Record name N1-Methylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8 g of the precipitate was dissolved in 20 mL of 95% ethanol, 1 g of a catalyst having 5 wt. % Pd on a carbon support was added, and hydrogenation of the N-methyl-3-nitroaniline was carried out at 50 psig (337 kPa gage) for about 10 minutes, during which time the temperature increased to about 70° C. The hydrogenated mixture was cooled to room temperature, filtered to recover the solids, which were then washed with methanol and the liquid filtrates combined. Finally, the liquids were concentrated under vacuum and distilled through a short path Kugelrohr oven at about 140° C. and 3 torr to produce a 96% yield of N-methyl m-phenylenediamine.
[Compound]
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8 g
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Name
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Quantity
1 g
Type
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Reaction Step Three
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